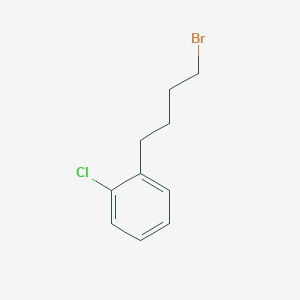

1-(4-Bromobutyl)-2-chlorobenzene

Beschreibung

1-(4-Bromobutyl)-2-chlorobenzene (C10H12BrCl) is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the 2-position and a 4-bromobutyl chain at the 1-position. This structure renders it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and derivatization processes due to the bromine atom’s role as a leaving group.

Key physicochemical properties inferred from structural analogs include:

- Molecular Weight: ~247.56 g/mol (calculated).

- Physical State: Likely a colorless oil, consistent with similar bromoalkyl-substituted benzenes .

- Reactivity: The bromobutyl chain facilitates alkylation or elimination reactions, while the chlorinated aromatic ring may influence electronic properties and regioselectivity in further substitutions.

Eigenschaften

Molekularformel |

C10H12BrCl |

|---|---|

Molekulargewicht |

247.56 g/mol |

IUPAC-Name |

1-(4-bromobutyl)-2-chlorobenzene |

InChI |

InChI=1S/C10H12BrCl/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2 |

InChI-Schlüssel |

BZYARVADJIIBEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CCCCBr)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(4-Brombutyl)-2-chlorbenzol kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode umfasst die Alkylierung von 2-Chlorbenzol mit 1,4-Dibrombutan in Gegenwart einer starken Base wie Kaliumcarbonat. Die Reaktion findet typischerweise unter Rückflussbedingungen in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) statt.

Industrielle Produktionsmethoden: In der Industrie kann die Synthese von 1-(4-Brombutyl)-2-chlorbenzol unter Verwendung von kontinuierlichen Durchflussreaktoren erfolgen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(4-Brombutyl)-2-chlorbenzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Das Bromatom kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Alkohole oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Brombutylgruppe in eine Butylgruppe umwandeln.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Natriumazid in DMF kann verwendet werden, um das Bromatom durch eine Azidgruppe zu ersetzen.

Oxidation: Kaliumpermanganat in wässrigem Medium kann die Verbindung oxidieren, um Carbonsäuren zu bilden.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether kann die Brombutylgruppe reduzieren.

Hauptprodukte, die gebildet werden:

Nucleophile Substitution: Bildung von Azidderivaten.

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Butyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

1-(4-Brombutyl)-2-chlorbenzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Medizinische Chemie: Die Verbindung wird bei der Entwicklung von Pharmazeutika eingesetzt, insbesondere bei der Synthese potenzieller Wirkstoffkandidaten.

Materialwissenschaft: Sie wird bei der Herstellung von Polymeren und anderen fortschrittlichen Materialien verwendet.

Biologische Studien: Die Verbindung wird hinsichtlich ihrer potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Brombutyl)-2-chlorbenzol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Brombutylgruppe kann eine nucleophile Substitution eingehen, was zur Bildung neuer chemischer Bindungen führt. Der Chlorbenzolring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung des Moleküls ermöglicht. Diese Wechselwirkungen ermöglichen es der Verbindung, ihre Wirkungen in verschiedenen chemischen und biologischen Kontexten auszuüben.

Wirkmechanismus

The mechanism of action of 1-(4-Bromobutyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The chlorobenzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. These interactions enable the compound to exert its effects in different chemical and biological contexts.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-2-chlorobenzene (C9H10BrCl)

- Structure : Shorter alkyl chain (3 carbons vs. 4 carbons in the target compound).

- Synthesis: Prepared via Procedure B using 3-(2-chlorophenyl)propanol and HBr, yielding 93% isolated product .

1-(2-Bromoethyl)-2-chlorobenzene (C8H8BrCl)

Table 1: Chain Length Comparison

Substituent Type and Functional Group Variations

1-(4-Bromobutoxy)-2-chlorobenzene (C10H12BrClO)

(E)-1-(2-Bromovinyl)-2-chlorobenzene (C8H6BrCl)

Table 2: Functional Group Comparison

1-(4-Bromobutyl)-4-methylpyridin-1-ium (C12H17BrN<sup>+</sup>)

- Structure : Charged pyridinium core with bromobutyl chain.

- Performance : Used to derivatize peptides, achieving a lower limit of quantification (LLOQ = 5 pM) in mass spectrometry, outperforming iodoacetamide analogs .

- Implication for Target Compound : The bromobutyl chain’s leaving group ability could enable similar high-sensitivity applications in analytical chemistry.

Physical and Spectral Properties

While direct NMR data for this compound is absent, comparisons with analogs suggest:

Biologische Aktivität

1-(4-Bromobutyl)-2-chlorobenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12BrCl

- Molecular Weight : 251.56 g/mol

- IUPAC Name : this compound

- Structure : The compound features a bromobutyl group attached to a chlorobenzene ring, which influences its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the alkylation of chlorobenzene with 4-bromobutyl bromide. Various methods can be employed, including:

- Nucleophilic Substitution Reactions : Utilizing strong nucleophiles to displace halides from the chlorobenzene.

- Catalytic Methods : Employing catalysts like palladium to facilitate the reaction under milder conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

- Inhibition of Bacterial Growth : It has been effective against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to standard antibiotics .

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis and death, likely due to its lipophilic nature allowing it to penetrate lipid bilayers effectively.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines:

- Cell Lines Tested : Notable effects were observed in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study conducted by Milenkovic et al. assessed the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated that:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Escherichia coli |

| 16 | Staphylococcus aureus |

The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In a separate investigation focusing on the cytotoxicity of halogenated compounds against cancer cells, it was found that:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.3 | MCF-7 (Breast Cancer) |

| 7.8 | HepG2 (Liver Cancer) |

These findings support the potential use of this compound in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, causing structural damage.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced viability in both bacterial and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.